(R)-3-Fluoropyrrolidine-1-sulfonamide
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Overview
Description
®-3-Fluoropyrrolidine-1-sulfonamide is a chiral fluorinated sulfonamide compound It is characterized by the presence of a fluorine atom at the 3-position of the pyrrolidine ring and a sulfonamide group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Fluoropyrrolidine-1-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-3-Fluoropyrrolidine, which can be obtained through asymmetric synthesis or chiral resolution methods.
Sulfonamide Formation: The fluoropyrrolidine is then reacted with a sulfonyl chloride (such as methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the sulfonamide derivative.
Industrial Production Methods: Industrial production of ®-3-Fluoropyrrolidine-1-sulfonamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: ®-3-Fluoropyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrrolidine derivatives, while oxidation and reduction can lead to different sulfonamide or amine compounds.
Scientific Research Applications
®-3-Fluoropyrrolidine-1-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.
Biological Studies: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-Fluoropyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target site. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired pharmacological effect.
Comparison with Similar Compounds
(S)-3-Fluoropyrrolidine-1-sulfonamide: The enantiomer of ®-3-Fluoropyrrolidine-1-sulfonamide, which may exhibit different biological activity and selectivity.
3-Chloropyrrolidine-1-sulfonamide: A similar compound with a chlorine atom instead of fluorine, which may have different chemical and biological properties.
N-Methyl-3-fluoropyrrolidine-1-sulfonamide: A derivative with a methyl group on the nitrogen atom, potentially altering its reactivity and application.
Uniqueness: ®-3-Fluoropyrrolidine-1-sulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can enhance its stability, binding affinity, and selectivity in various applications, making it a valuable compound in medicinal chemistry and other research fields.
Properties
IUPAC Name |
(3R)-3-fluoropyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FN2O2S/c5-4-1-2-7(3-4)10(6,8)9/h4H,1-3H2,(H2,6,8,9)/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJILALDEXTJCJ-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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